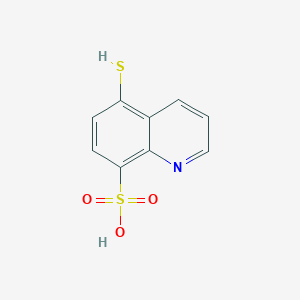

5-Mercaptoquinoline-8-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3S2 |

|---|---|

Molecular Weight |

241.3 g/mol |

IUPAC Name |

5-sulfanylquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)6-2-1-5-10-9(6)8/h1-5,14H,(H,11,12,13) |

InChI Key |

NSZAPGREONCCTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Mercaptoquinoline 8 Sulfonic Acid

Established Synthetic Pathways for 5-Mercaptoquinoline-8-sulfonic Acid

Traditional syntheses of this compound have primarily relied on two strategic approaches: the introduction of a sulfonic acid group onto a pre-existing 8-mercaptoquinoline (B1208045) core or the derivatization of a quinoline-8-sulfonic acid intermediate to install the mercapto group.

A direct and common method for the synthesis of quinoline-5-sulfonic acid derivatives involves the sulfonation of the corresponding quinoline (B57606) precursor. In the case of this compound, this would conceptually involve the direct sulfonation of 8-mercaptoquinoline. This process typically utilizes strong sulfonating agents such as fuming sulfuric acid or chlorosulfonic acid. The reaction is generally conducted under controlled, elevated temperatures to drive the electrophilic substitution to completion. The introduction of the sulfonic acid group is directed to the 5-position of the quinoline ring.

However, a significant challenge in this approach is the sensitivity of the sulfanyl (B85325) (-SH) group to oxidation under the harsh conditions of sulfonation. cdnsciencepub.comcymitquimica.com The thiol group is readily oxidized to a disulfide, which can complicate the reaction and reduce the yield of the desired product. rsc.org

An alternative and often more controlled route to this compound begins with a quinoline ring already bearing a sulfonic acid group. A notable synthesis starts from 8-hydroxyquinoline-5-sulfonic acid. oup.com This is converted to 8-aminoquinoline-5-sulfonic acid. oup.com The amino group is then transformed into a mercapto group through a multi-step sequence.

The synthesis of 8-mercaptoquinoline-5-sulfonic acid disodium (B8443419) salt trihydrate has been achieved starting from 8-aminoquinoline-5-sulfonic acid monohydrate. oup.com This process involves the diazotization of the amino group using a nitrous acid solution, followed by a reaction sequence that introduces the sulfanyl group. oup.com The resulting disodium salt can then be acidified to yield this compound. oup.com For instance, treating the disodium salt with hydrochloric acid and hypophosphorous acid leads to the formation of the target compound. oup.com

Another related approach involves the conversion of quinoline-8-sulfonic acid to quinoline-8-sulfonyl chloride. cdnsciencepub.com This intermediate can then be reduced to 8-mercaptoquinoline. cdnsciencepub.com While this specific example yields the 8-mercapto derivative without the 5-sulfonic acid group, it demonstrates the principle of converting the sulfonic acid functionality into a group that can be subsequently transformed into a thiol.

Advanced and Green Synthetic Approaches to this compound

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. researchgate.net For the synthesis of quinoline derivatives, these "green" approaches often focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. tandfonline.comrsc.orgconicet.gov.ar

While specific green synthetic routes for this compound are not extensively documented, general advancements in quinoline synthesis can be adapted. For instance, microwave-assisted synthesis has been shown to accelerate the formation of quinoline scaffolds, often under solvent-free conditions or in greener solvents like water or ethanol. tandfonline.comrsc.orgconicet.gov.ar Catalysts such as p-toluenesulfonic acid (p-TSA) and silica-based sulfonic acids have been employed in the eco-friendly synthesis of various quinoline derivatives. researchgate.nettandfonline.com The use of a silica-supported magnesium trifluoromethanesulfonate (B1224126) catalyst under microwave irradiation has been reported for the synthesis of quinoline sulfonates and sulfonamides, offering a simplified and efficient process. heteroletters.org

Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent a greener alternative by reducing waste and improving efficiency. researchgate.nettandfonline.com The synthesis of 2-mercaptoquinolines has been achieved in a one-pot reaction using indium chloride as a catalyst under solvent-free conditions. researchgate.net Adapting such methodologies to the synthesis of this compound could provide a more sustainable manufacturing process.

Chemical Reactivity and Derivative Synthesis Involving the this compound Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic sulfanyl group and an electrophilic center at the sulfur of the sulfonic acid group, allows for a range of chemical transformations.

The sulfanyl group of mercaptoquinolines is susceptible to oxidation. cdnsciencepub.comcymitquimica.com A common oxidation product is the corresponding disulfide. For example, the oxidation of 8-mercaptoquinoline-5-sulfonic acid disodium salt trihydrate with hydrogen peroxide leads to the formation of 8,8'-diquinolyldisulfide-5,5'-disulfonic acid trihydrate. oup.com This reaction proceeds until the characteristic red color of the starting material disappears completely. oup.com The oxidation of 8-mercaptoquinoline with molecular iodine has also been studied, leading to the formation of a disulfide derivative. nih.gov Other oxidizing agents like potassium permanganate (B83412) can also be used. The ease of this oxidation highlights the need for careful handling and storage of mercaptoquinoline derivatives to maintain their integrity. cymitquimica.comrsc.org

The sulfonic acid group is generally stable but can be reduced under specific conditions to yield sulfinate or sulfenate derivatives, or even further to the corresponding thiol. The direct reduction of arenesulfonic acids to arenethiols can be achieved using reagents such as a mixture of triphenylphosphine (B44618) and a catalytic amount of iodine. oup.comoup.com This method has been shown to be effective for a range of arenesulfonic acids and their salts. oup.comoup.com

Another approach for the reduction of sulfonic acids to thiols involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com Alternatively, the sulfonic acid can be converted to the more reactive sulfonyl chloride, which can then be reduced to the thiol. The catalytic hydrogenation of aryl sulfonyl chlorides to aryl thiols can be carried out using a palladium catalyst in the presence of a base. google.com While these methods are general for aryl sulfonic acids, they represent potential pathways for the selective reduction of the sulfonic acid group in this compound, provided the sulfanyl group is appropriately protected or the reaction conditions are carefully controlled to avoid its oxidation.

Electrophilic Substitution on the Quinoline Ring

The introduction of new functional groups onto the quinoline ring of this compound via electrophilic substitution is a key transformation for modifying its chemical and physical properties. The reactivity and regioselectivity of these reactions are dictated by the electronic nature of the quinoline nucleus and the directing effects of the existing mercapto (-SH) and sulfonic acid (-SO₃H) substituents.

Under typical acidic conditions required for electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the nitrogen atom of the quinoline ring becomes protonated. This protonation deactivates the pyridine (B92270) ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack. In the case of this compound, the benzene (B151609) ring already bears substituents at positions 5 and 8, leaving positions 6 and 7 as potential sites for substitution.

The directing influence of the existing functional groups is paramount. The sulfonic acid group (-SO₃H) at position C-8 is a deactivating, meta-directing group. It withdraws electron density from the ring, making substitution more difficult, and directs incoming electrophiles to the positions meta to itself, which are C-6 and C-4a. Conversely, the mercapto group (-SH) at position C-5 is an activating, ortho-, para-directing group. It donates electron density to the ring, facilitating substitution, and directs incoming electrophiles to its ortho (C-6) and para (C-7, relative to the C4a-C5 bond) positions.

The combined influence of these two groups suggests that electrophilic attack is most likely to occur at position C-7, which is para to the activating -SH group, or at position C-6, which is ortho to the -SH group and meta to the deactivating -SO₃H group.

Detailed research on the electrophilic substitution of this compound itself is limited. However, studies on closely related analogs, such as 8-hydroxyquinoline-5-sulfonic acid, provide significant insight into the expected reactivity. The hydroxyl group (-OH) is electronically very similar to the mercapto group (-SH), both being potent ortho-, para-directors. Research has shown that the iodination of 8-hydroxyquinoline-5-sulfonic acid readily yields the 7-iodo derivative. This provides strong evidence that halogenation of this compound would similarly occur at the C-7 position.

Further studies by researchers such as Bankovskis and his team on various derivatives of 8-mercaptoquinoline have established that the position ortho to the mercapto group (C-7 in the case of 8-mercaptoquinoline derivatives) is highly susceptible to electrophilic attack.

Table 2.3.3.1: Representative Electrophilic Substitution on a Quinoline Sulfonic Acid Analog

The following table details the halogenation of 8-hydroxyquinoline-5-sulfonic acid, which serves as a predictive model for the electrophilic substitution of this compound due to the electronic similarity between the -OH and -SH functional groups.

| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |

| 8-Hydroxyquinoline-5-sulfonic acid | Iodine | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | C-7 |

This table is based on findings for a closely related analog and is predictive for this compound.

Advanced Spectroscopic Characterization of 5 Mercaptoquinoline 8 Sulfonic Acid and Its Complexes

Ultraviolet-Visible Spectroscopy of 5-Mercaptoquinoline-8-sulfonic Acid in Solution

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule provides information about its stability, the different species present at various pH levels, and its equilibrium characteristics in solution. oup.com

Acid Dissociation Constant Determination via Spectrophotometry

Spectrophotometry offers a robust method for determining the acid dissociation constants (pKa values) of this compound. oup.comnih.gov By monitoring the changes in the UV-Vis absorption spectra as a function of pH, the equilibrium between the protonated and deprotonated forms of the molecule can be quantified. nih.gov This is crucial for understanding the compound's behavior in different chemical environments. A multiwavelength spectrophotometric approach can be employed where UV absorption spectra are recorded at various pH values, and techniques like target factor analysis are used to deduce the pKa values from the resulting data. nih.gov

The acid dissociation constants for this compound have been determined and are presented in the table below.

| Dissociation Constant | Value |

| pKa1 | 2.00 |

| pKa2 | 8.39 |

| Table 1: Acid Dissociation Constants of this compound. |

Tautomeric Equilibria Analysis

UV-Vis spectroscopy is also instrumental in analyzing the tautomeric equilibria of this compound in solution. The compound can exist in both a neutral form and a zwitterionic form, and the equilibrium between these two tautomers can be studied by observing the absorption spectra. oup.com The tautomeric constant, Kt, which represents the ratio of the zwitterion to the neutral form, has been estimated for this compound. oup.com The study of 8-mercaptoquinoline (B1208045), a related compound, has also involved the investigation of its tautomeric forms through spectroscopic methods. nih.gov

The tautomeric constant for this compound between its neutral and zwitterionic forms has been estimated as follows:

| Tautomeric Constant | Value |

| Kt | 4.1 |

| Table 2: Tautomeric Constant of this compound. |

Infrared and Raman Spectroscopic Analysis of this compound and its Metal Chelates

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to probe the molecular structure of this compound and its metal complexes. IR spectroscopy is particularly useful for identifying the functional groups present in the molecule and how their vibrational frequencies shift upon coordination to a metal ion. researchgate.net Raman spectroscopy, while less commonly used for inorganic compounds, offers complementary information and has seen increased application with modern instrumentation. researchgate.net

Analysis of the IR spectra of metal chelates of related quinoline (B57606) derivatives reveals shifts in the vibrational frequencies of the C=N and C-S bonds, indicating the coordination of the metal ion to the nitrogen and sulfur atoms of the ligand. These techniques provide direct evidence of chelation and can help in elucidating the structure of the resulting complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Coordination Behavior of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and highly effective technique for studying the structure and coordination behavior of this compound in solution. researchgate.net By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, one can deduce how the electronic environment of the quinoline ring system is altered upon complexation with a metal ion. nih.govmdpi.com

Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen and sulfur atoms provide direct evidence of metal-ligand bond formation. mdpi.com Furthermore, advanced NMR techniques can provide insights into the three-dimensional structure and dynamics of the metal complexes in solution. researchgate.net The quantitative nature of NMR also allows for the study of reaction kinetics and the determination of species in situ. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is particularly valuable for studying metal complexes that contain unpaired electrons, such as those of Cu(II). researchgate.netresearchgate.net The EPR spectrum provides detailed information about the electronic structure of the metal center and its immediate coordination environment. marquette.edu

By analyzing the g-values and hyperfine coupling constants from the EPR spectrum, one can infer the geometry of the complex, the nature of the metal-ligand bonding, and the ground electronic state of the metal ion. researchgate.net For instance, in copper(II) complexes, EPR can distinguish between different coordination geometries, such as square planar or distorted octahedral. researchgate.net The technique is also sensitive to changes in the coordination sphere, making it a powerful tool for studying the interaction of metal complexes with other molecules. marquette.edu

Comparative Spectroscopic Studies with Related Quinoline Derivatives

To gain a deeper understanding of the properties of this compound, its spectroscopic characteristics are often compared with those of related quinoline derivatives. These include 8-mercaptoquinoline, 8-hydroxyquinoline (B1678124), and 8-hydroxyquinoline-5-sulfonic acid. oup.comnih.gov

Computational and Theoretical Investigations of 5 Mercaptoquinoline 8 Sulfonic Acid

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone quantum chemical methods for studying the electronic properties of molecules. mdpi.com DFT is used to determine ground-state properties such as molecular geometry, electronic structure, and reactivity descriptors, while TD-DFT is employed to investigate excited-state properties, including absorption and emission spectra. nih.gov These methods have been applied to quinoline (B57606) derivatives to understand their behavior in various chemical contexts.

The acid dissociation constant (pKa) is a critical parameter that describes a molecule's acidity in a given solvent. organicchemistrydata.org Computational protocols based on Density Functional Theory (DFT) have proven effective in accurately predicting pKa values. mdpi.com For instance, a detailed computational study on the closely related analogue, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), successfully determined its three pKa values. researchgate.netresearchgate.net

The methodology involved using a hybrid exchange-correlation functional, treating bulk solvent effects with the Polarizable Continuum Model (PCM), and including explicit water molecules to account for direct solute-solvent interactions. researchgate.netresearchgate.net The calculations were able to confirm that the first pKa is negative, a detail that can be challenging to pinpoint experimentally. researchgate.net The strong agreement between the computed and experimental values for this analogue demonstrates the power of DFT-based approaches for predicting the pKa of substituted quinolines like 5-Mercaptoquinoline-8-sulfonic acid.

Table 1: Comparison of Experimental and Computed pKa Values for 8-hydroxyquinoline-5-sulfonic acid

| pKa | Experimental Value | Computed Value (DFT) |

|---|---|---|

| pKa1 | < 0.5 | -0.6 |

| pKa2 | 3.93 | 3.8 |

| pKa3 | 8.42 | 8.2 |

Data sourced from a DFT-based computational study. researchgate.netresearchgate.net

Intramolecular hydrogen bonds (IHBs) are crucial in determining the conformation, stability, and properties of a molecule. gre.ac.ukfiveable.me In molecules like this compound, an IHB can potentially form between the thiol (-SH) group at position 5 and the nitrogen atom of the quinoline ring.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for characterizing the photophysical behavior of molecules. nih.gov It allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light. A comprehensive TD-DFT study on 8-hydroxyquinoline-5-sulfonic acid (8-HQS) illustrates how these calculations can unravel complex photophysical phenomena as a function of pH. nih.gov

The study computed the absorption and emission spectra for each of its protonated and deprotonated species. nih.gov A key achievement of such theoretical work is the ability to derive quantities that are difficult to access experimentally, such as the excited-state acidity constants (pKa*). By calculating the relative stabilities of the different species in the first excited state, a complete picture of the molecule's pH-dependent fluorescence can be simulated from first principles. nih.gov Furthermore, these calculations can provide insights into non-radiative decay pathways, such as potential phototautomerization reactions, which can quench fluorescence. nih.gov

Molecular Dynamics Simulations and Adsorption Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how molecules like this compound adsorb onto surfaces, a process critical for applications such as corrosion inhibition or sensing. researchgate.net

MD simulations can model the behavior of inhibitor molecules at the interface between a metal surface and a solution. nih.govmdpi.com For example, simulations of quinoline derivatives on carbon steel surfaces have been used to determine their adsorption configuration. researchgate.net These studies can reveal whether the molecule adsorbs parallel or perpendicular to the surface and which functional groups are primarily involved in the interaction. By analyzing the interaction energies, MD can distinguish between physisorption (driven by van der Waals forces) and chemisorption (involving bond formation). Such simulations provide a molecular-level understanding of how an inhibitor film forms and protects the underlying material. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. mdpi.comdergipark.org.tr By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds. mdpi.com

While no specific QSAR studies on this compound were identified, research on closely related structures provides a clear blueprint for how such an analysis would be performed. For instance, a QSAR study on aromatic sulfonamides containing 8-quinoline-sulfonyl moieties was conducted to understand their activity as carbonic anhydrase inhibitors. nih.gov This study used topological indices and indicator parameters to build a predictive model. nih.gov Another study on 5,8-quinolinequinone derivatives correlated various quantum chemical descriptors (like HOMO-LUMO energies and dipole moments) with their anti-proliferative activities. dergipark.org.tr These examples show that a QSAR model for this compound and its derivatives could be developed to screen for potential biological activities by correlating calculated molecular properties with experimentally measured effects. dovepress.com

This table is a representative example based on cited QSAR studies on related compounds.

Theoretical Elucidation of Chelation Mechanisms and Metal Binding Affinities

The ability of this compound to act as a chelating agent, binding to metal ions, is one of its most important chemical properties. Theoretical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chelation and quantifying metal binding affinities. ckthakurcollege.net The bidentate nature of the quinoline nitrogen and the thiol group allows for the formation of stable chelate rings with metal ions. mcmaster.ca

Computational studies on the complexation of the analogue 8-hydroxyquinoline-5-sulfonic acid (8-HQS) with various divalent metal ions (like Zn²⁺, Cd²⁺, and Hg²⁺) provide detailed insights into the binding process. uc.pt These calculations can optimize the geometry of the resulting metal complexes, revealing the bond lengths and angles of the coordination sphere. researchgate.net By comparing the energy of the free ligand and metal ion with the energy of the complex, the binding affinity can be calculated. This allows for a theoretical prediction of the stability of different metal complexes, which is in good agreement with experimental findings. mcmaster.ca Such studies are fundamental for designing selective metal sensors and understanding the role of these ligands in biological systems or environmental remediation. nih.gov

Coordination Chemistry of 5 Mercaptoquinoline 8 Sulfonic Acid

Ligand Properties and Metal Chelation Capabilities of 5-Mercaptoquinoline-8-sulfonic Acid

This compound is a bidentate chelating agent, meaning it can form two bonds with a central metal ion. uc.pt Its structure, featuring a quinoline (B57606) ring with a mercapto (-SH) group at the 5-position and a sulfonic acid (-SO₃H) group at the 8-position, allows it to coordinate with metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the mercapto group. oup.com The presence of the sulfonic acid group enhances the water solubility of both the ligand and its metal complexes, which is advantageous for studying their properties in aqueous solutions. uc.ptoup.com

The chelation process involves the formation of a stable ring structure with the metal ion, which is a key characteristic of multidentate ligands. google.com The stability of these metal chelates is influenced by several factors, including the nature of the metal ion and the ligand's molecular structure. google.com this compound is known to form highly stable complexes with a variety of metal ions. uc.pt The stability of these complexes often follows a particular order, which can be correlated to the properties of the metal ions.

Formation and Characterization of Metal Chelates

The formation of metal chelates with this compound can be studied using various analytical techniques. Spectrophotometry is a common method used to investigate the formation and stoichiometry of these complexes in solution. oup.com By measuring the changes in the ultraviolet and visible absorption spectra upon addition of a metal ion to a solution of the ligand, information about the complex formation, including the metal-to-ligand ratio, can be obtained. uc.ptoup.com

This compound readily forms complexes with divalent transition metal ions. The interaction of this ligand with first-row divalent transition metals has been a subject of study to understand the coordination behavior and the resulting complex structures. scirp.org For instance, studies have reported on the formation of complexes with metal ions such as manganese(II) and nickel(II). acs.org The characterization of these complexes often involves a combination of spectroscopic and thermal analysis methods to determine their composition and stability. acs.org

The stability of metal complexes is quantitatively expressed by their stability constants. The determination of these constants is crucial for understanding the thermodynamics of complex formation. researchgate.net Studies have been conducted to determine the stability constants of various metal chelates of 5-sulfo-8-mercaptoquinoline. The stability of these complexes is often compared to those of similar ligands, such as 8-hydroxyquinoline-5-sulfonic acid, to understand the influence of the donor atoms (sulfur vs. oxygen) on chelate stability. Kinetic studies, on the other hand, provide insights into the rates and mechanisms of complex formation. researchgate.net

The stability of metal chelates with 5-sulfo-8-mercaptoquinolinate has been determined for a range of metal ions. The stability series for these complexes is generally found to be: Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl. This series shows a correlation with the stability of metal sulfides.

Table 1: Stability Series of 5-Sulfo-8-mercaptoquinolinate Complexes

| Metal Ion | Relative Stability |

|---|---|

| Sb | Highest |

| Bi | |

| Sn | |

| In | |

| Mo | |

| W | |

| Ga | |

| Pb | |

| Cd | |

| Zn | |

| Ni | |

| V | |

| Mn | |

| Tl | Lowest |

This table illustrates the general order of stability for metal complexes with this compound, as reported in the literature.

The composition of the solvent can significantly influence the stability of metal chelates. mcmaster.ca The introduction of an organic solvent, such as dioxane, into an aqueous solution can alter the dielectric constant of the medium and the solvation of the ions and the ligand, thereby affecting the complex formation equilibria. mcmaster.ca Understanding these solvent effects is important for controlling the selectivity of metal chelation in various applications, such as in analytical methods. mcmaster.cagrafiati.com Studies on related systems, like 8-hydroxyquinoline (B1678124) derivatives, have shown that the effect of solvent composition on metal chelate stability is an important area of research. mcmaster.ca

Structural Analysis of this compound Metal Complexes

The determination of the three-dimensional structure of metal complexes is essential for a complete understanding of their properties. X-ray crystallography is a powerful technique for elucidating the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net In addition to X-ray diffraction, various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are employed to characterize the structure of these complexes in both solid and solution states. researchgate.net For example, DFT calculations have been used to predict the geometry of related metal complexes, such as those of 8-hydroxyquinoline-5-sulfonate with group 12 metals, suggesting that the metal centers are often hexacoordinated. uc.pt

Role of this compound as a Chelating Agent in Analytical Methodologies

The ability of this compound to form stable, often colored, complexes with metal ions makes it a valuable reagent in analytical chemistry. oup.comdcu.ie It can be used for the spectrophotometric determination of various metal ions. oup.comchemijournal.com The high water solubility of the ligand and its metal chelates is a significant advantage for these applications, allowing for analyses to be performed in aqueous media. oup.com The selectivity of the determination can often be improved by controlling the pH of the solution and by using masking agents to prevent interference from other metal ions. chemijournal.com

Applied Research Domains of 5 Mercaptoquinoline 8 Sulfonic Acid and Its Derivatives

Materials Science Applications

In the realm of materials science, 5-Mercaptoquinoline-8-sulfonic acid and its derivatives are explored for their potential in creating functional materials with tailored properties. Their ability to interact with other substances at a molecular level makes them suitable for integration into complex material systems.

Integration into Electrospun Materials for Functional Systems

Electrospinning is a versatile technique used to produce nanofibers with a high surface-area-to-volume ratio and porosity, making them ideal for various applications, including drug delivery and tissue engineering. nih.govmdpi.comrsc.org The incorporation of active compounds like derivatives of this compound into electrospun fibers can create functional systems. For instance, 8-hydroxyquinoline-5-sulfonic acid, a related compound, has been utilized in electrospun materials for controlled drug release. This integration allows for the development of materials with specific functionalities, such as antimicrobial properties or targeted therapeutic action. nih.govresearchgate.net The electrospinning process allows for the encapsulation of these compounds within a polymer matrix, which can be designed to release the active agent in a controlled manner. nih.gov

Corrosion Inhibition Properties and Mechanisms

Derivatives of quinoline (B57606), including those with sulfonic acid groups, have been investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.netresearchgate.net The effectiveness of these organic compounds lies in their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.govresearchgate.netresearchgate.net This adsorption process is facilitated by the presence of heteroatoms like nitrogen and sulfur, as well as aromatic rings, which are characteristic features of this compound. researchgate.net

The mechanism of corrosion inhibition involves the blocking of active sites on the metal surface, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net The structure of the inhibitor molecule plays a crucial role in its adsorption and protective capabilities. The presence of functional groups like the sulfanyl (B85325) (-SH) and sulfonic acid (-SO3H) in this compound can enhance its interaction with the metal surface.

Table 1: Research Findings on Corrosion Inhibition by Quinoline Derivatives

| Inhibitor Type | Metal | Environment | Key Findings |

| 5-amino-8-hydroxyquinoline derivatives | Carbon Steel | 1 M HCl | Effective inhibitors, with efficiency increasing with concentration. Act as mixed-type inhibitors. researchgate.net |

| General Organic Inhibitors | Mild Steel | Acidic Solution | Adsorption on the metal/electrolyte interface forms a protective film. researchgate.net |

| Vincamine (a quinoline-related alkaloid) | J55 Steel | 1 M HCl | Inhibition efficiency depends on concentration and temperature; follows Freundlich adsorption isotherm. researchgate.net |

Role as a Chemical Intermediate in Advanced Material Synthesis

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules and advanced materials. Its functional groups, the sulfanyl and sulfonic acid moieties, provide reactive sites for further chemical modifications. For example, it can be used as a ligand in coordination chemistry due to its strong ability to form stable complexes with metal ions. These metal complexes can possess unique catalytic, optical, or magnetic properties, making them suitable for various technological applications.

The synthesis of derivatives often involves reactions targeting the sulfanyl or sulfonic acid groups, allowing for the attachment of other molecular fragments to tailor the final properties of the compound. For instance, sulfonation of 8-hydroxyquinoline (B1678124) followed by further functionalization can yield a variety of derivatives with specific applications. This versatility makes this compound a key building block in the design and creation of novel functional materials.

Biological Interactions and Biochemical Applications

The quinoline scaffold is a well-known pharmacophore present in many biologically active compounds. Consequently, this compound and its derivatives have been the focus of research into their potential biological and biochemical applications.

Antimicrobial and Antifungal Activity Investigations

Quinoline derivatives have a long history of being studied for their antimicrobial and antifungal properties. researchgate.netjocpr.com The biological activity of these compounds is often attributed to their ability to chelate essential metal ions, which can disrupt vital enzymatic processes in microorganisms.

Research has shown that certain substituted 8-quinolinol-5-sulfonic acids exhibit significant antifungal activity. nih.gov For instance, the introduction of chloro and bromo substituents into the quinoline ring of 5-sulfonic acids has been shown to enhance their fungitoxicity. nih.gov The mechanism of action is thought to involve, in part, a non-chelating mechanism, and the enhanced activity of di-substituted derivatives is attributed to intramolecular synergism. nih.gov Similarly, derivatives of 8-hydroxyquinoline have demonstrated potential as antifungal agents against Candida species. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Quinoline Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

| 7-chloro and 7-bromo-8-quinolinol-5-sulfonic acids | Various fungi | Showed fungal inhibition within one order of magnitude of 8-quinolinol. nih.gov |

| 8-hydroxyquinoline derivatives (PH151 and PH153) | Candida albicans | Showed low toxicity and a significant protective effect in infected Drosophila melanogaster. nih.gov |

| 8-Hydroxyquinoline-5-sulfonic Acid Complexes | E. coli | Exhibit broad-spectrum antimicrobial activity. |

| Sulfonyl hydrazide derivatives | C. albicans | Displayed antifungal activity at a concentration of 2000 mg/ml. researchgate.net |

Antitumor Activity Research and Mechanistic Insights

The potential of quinoline compounds as anticancer agents has been an active area of investigation. researchgate.netfrontiersin.org Derivatives of quinoline have been shown to exhibit cytotoxic effects on various cancer cell lines. The proposed mechanisms of action are often multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation. nih.gov

For example, research on other quinoline-based compounds has shown that they can interfere with tumorigenic processes, including carcinogenesis, malignant development, invasion, and angiogenesis. nih.gov The antitumor activity of some quinoline derivatives is linked to their ability to modulate signaling pathways such as the p53-dependent pathway and to suppress the expression of proteins involved in cell migration and invasion. nih.gov While specific research on the antitumor activity of this compound is ongoing, the broader class of quinoline derivatives continues to be a promising source for the development of new anticancer therapies. mdpi.com

Interactions with Nucleic Acids and Enzymes

The interaction of quinoline derivatives with biological macromolecules such as nucleic acids and enzymes is a significant area of research. Notably, 8-hydroxyquinoline (8-HQ) and its derivatives have been shown to inhibit the RNA-dependent DNA polymerase of Rous sarcoma virus (RSV). In these studies, 8-mercaptoquinoline (B1208045) and 5-sulfonic acid-8-HQ were also investigated. The inhibitory action of these compounds is linked to their ability to chelate metal ions, with their copper complexes often exhibiting enhanced activity. For instance, the 5-chloro- and 5-nitro-substituted derivatives of 8-HQ are approximately four times more effective as inhibitors than the parent compound. bldpharm.com The proposed mechanism for their antiviral and enzymatic inhibitory effects involves the formation of a complex with copper, which then binds to nucleic acids. bldpharm.com

The inhibitory activity of these compounds is time-dependent. For example, 10⁻⁵ M 8-HQ causes 50% inhibition of RNA-dependent DNA polymerase activity in about 9 minutes, reaching 90% inhibition after 40 minutes. bldpharm.com The inhibitory concentrations for 8-HQ and its copper complex are around 2 x 10⁻⁷ M. bldpharm.com

| Compound | Target Enzyme | Inhibitory Effect | Reference |

| 8-Hydroxyquinoline | RNA-dependent DNA polymerase (RSV) | ID₅₀ of 2 x 10⁻⁷ M | bldpharm.com |

| 8-Hydroxyquinoline-copper complex | RNA-dependent DNA polymerase (RSV) | ID₅₀ of 2 x 10⁻⁷ M, >90% inhibition at 5 x 10⁻⁷ M | bldpharm.com |

| 5-Chloro-8-hydroxyquinoline | RNA-dependent DNA polymerase (RSV) | ~4x more active than 8-HQ | bldpharm.com |

| 5-Nitro-8-hydroxyquinoline | RNA-dependent DNA polymerase (RSV) | ~4x more active than 8-HQ | bldpharm.com |

Phthalocyanine (B1677752) derivatives bearing quinoline 5-sulfonic acid have also been studied for their enzyme inhibition properties. For example, novel phthalocyanines have been shown to effectively inhibit acetylcholinesterase, with Ki values in the micromolar range. bldpharm.com

Metalloprotein Targeting and Profiling via this compound Motifs

The 8-mercaptoquinoline (8MQ) moiety is a key pharmacophore for targeting metalloproteins, particularly those containing zinc. researchgate.netdntb.gov.uaswcc.gov.sa This has led to the development of novel chemical tools for studying the metalloproteome. researchgate.netdntb.gov.uaswcc.gov.sa Affinity-based probes incorporating the 8MQ motif have been designed to detect binding interactions between small molecules and proteins within complex biological systems. researchgate.netdntb.gov.uaswcc.gov.sa

A notable example is the development of a photoactivatable affinity-based probe, SMK-24, which features an 8-mercaptoquinoline metal chelator. researchgate.netdntb.gov.uaswcc.gov.sa This probe was designed to engage with zinc metalloproteins. researchgate.netdntb.gov.uaswcc.gov.sa In studies using mammalian cell lysates and live cells, SMK-24 was found to enrich several metalloproteins, most significantly multiple components of the minichromosome maintenance (MCM) complex. researchgate.netdntb.gov.uaswcc.gov.sa The MCM complex is a zinc metalloprotein assembly with essential DNA helicase activity for DNA replication. researchgate.netdntb.gov.uaswcc.gov.sa Treatment of HEK293 cells with SMK-24 led to a stall in the G0/G1 phase of the cell cycle, which is consistent with the inactivation of the DNA helicase complex. researchgate.netdntb.gov.uaswcc.gov.sa This demonstrates the potential of 8MQ-based probes for studying previously hard-to-engage metalloproteins. researchgate.netdntb.gov.uaswcc.gov.sa

Furthermore, derivatives of 8-quinolinethiol are being explored as inhibitors of JAMM domain metalloproteases, such as the Csn5 subunit of the COP9-signalsome (CSN) and the Rpn11 subunit of the 26S proteasome. uci.edu These enzymes are crucial in cellular processes, and their inhibition has therapeutic potential. uci.edu

| Probe/Inhibitor | Target Metalloprotein(s) | Observed Effect | Reference |

| SMK-24 (8-mercaptoquinoline-based probe) | Minichromosome maintenance (MCM) complex | Enrichment of MCM components, inactivation of DNA helicase activity, cell cycle arrest in G0/G1 phase | researchgate.netdntb.gov.uaswcc.gov.sa |

| 8-Quinolinethiol derivatives | JAMM domain metalloproteases (e.g., Csn5, Rpn11) | Inhibition of enzymatic activity | uci.edu |

Antioxidant Properties of Related Thiol-Quinoline Systems

Thiol-substituted quinoline derivatives have demonstrated significant antioxidant activity, positioning them as effective free radical scavengers. dntb.gov.uaijcsi.pro Research has shown that these compounds can effectively trap free radicals such as hydroxyl and superoxide (B77818) anions, which suggests their potential as radioprotective agents. dntb.gov.uaijcsi.pro The antioxidant properties appear to be influenced by the substitution pattern on the quinoline ring. For instance, antioxidant activity is particularly noted for 6-unsubstituted quinolines and those with donor substituents. dntb.gov.ua

The antioxidant activity of water-soluble phthalocyanine derivatives containing quinoline 5-sulfonic acid groups has also been investigated using various assays. nih.gov These compounds have shown promising results in DPPH radical scavenging, ferrous ion chelating, and reducing power assays. nih.gov In some cases, their activity is comparable to or even better than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. nih.gov For example, a manganese(III) chloride phthalocyanine derivative with quinoline 5-sulfonic acid substituents showed excellent ferrous ion chelating ability, with an IC₅₀ value comparable to that of EDTA. nih.gov

The antioxidant mechanism of some quinoline derivatives has been explored, with studies indicating that thiol peroxidase-like activity may not be the primary mechanism for all such compounds. researchgate.netbiointerfaceresearch.com Instead, their ability to reduce lipid peroxidation has been observed. researchgate.netbiointerfaceresearch.com

| Compound/System | Antioxidant Assay | Key Finding | Reference |

| 4-Thiol substituted quinolines | Free radical trapping (hydroxyl, superoxide) | Effective radical traps, potential radioprotectors | dntb.gov.uaijcsi.pro |

| Mn(III)Cl phthalocyanine with quinoline 5-sulfonic acid | Ferrous ion chelating | IC₅₀ value comparable to EDTA standard | nih.gov |

| Co(II) phthalocyanine with quinoline 5-sulfonic acid | DPPH radical scavenging | Showed the best DPPH activity among tested phthalocyanines | nih.gov |

| Quinoline derivatives | Lipid peroxidation | Reduced lipid peroxidation in liver and brain tissues | researchgate.netbiointerfaceresearch.com |

Environmental Applications

Advanced Analytical Reagents for Environmental Contaminant Detection

Quinoline derivatives, including those with sulfonic acid groups, are valuable reagents in analytical chemistry for the detection of environmental contaminants, particularly heavy metal ions. uci.eduacs.org Their ability to form stable and often fluorescent complexes with metal ions is the basis for their use in various detection methods. uci.eduacs.org

For example, novel quinoline-based thiazole (B1198619) derivatives have been synthesized and shown to act as chemosensors for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. acs.org 8-Hydroxyquinoline-5-sulfonic acid (HQS) is another important derivative used in the fluorometric determination of a wide range of metal ions. uci.edu The fluorescence of metal-HQS chelates can be significantly enhanced in the presence of surfactants, leading to very low detection limits, often in the sub-picomole range for ions like Cd, Mg, and Zn. uci.edu The use of HQS is particularly advantageous for chromatographic applications as it allows for separations in purely aqueous eluents due to its high water solubility. uci.edu

The detection of other environmental pollutants, such as perfluorooctane (B1214571) sulfonic acid (PFOS), has also been a focus of research, highlighting the broader relevance of sulfonic acid-containing compounds in environmental analysis. chemrxiv.org

| Reagent | Analyte(s) | Detection Method | Key Feature | Reference |

| Quinoline-based thiazole derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Selective detection | acs.org |

| 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Various metal ions (e.g., Cd, Mg, Zn) | Fluorometry, Chromatography | High sensitivity, sub-picomole detection limits | uci.edu |

| β-cyclodextrin-modified reduced graphene oxide | Perfluorooctane sulfonic acid (PFOS) | Field-effect transistor sensor | Ultrasensitive detection in tap water | chemrxiv.org |

Heavy Metal Preconcentration and Remediation Strategies

The strong chelating properties of this compound and its analogues make them suitable for the preconcentration and removal of heavy metals from environmental samples. Preconcentration is often a necessary step for the accurate determination of trace levels of heavy metals. nih.gov

8-Mercaptoquinoline-5-sulfonic acid has been noted to interfere with the hydride generation of lead(II), which is indicative of its strong complex-forming ability with this heavy metal. This characteristic can be exploited in separation and preconcentration schemes. Similarly, 8-hydroxyquinoline-5-sulfonic acid immobilized on a cellulose (B213188) microcolumn has been successfully used for the preconcentration of trace rare earth elements from seawater prior to their determination by inductively coupled plasma-mass spectrometry. researchgate.net

Beyond preconcentration for analytical purposes, these compounds have potential in remediation technologies. Sulfonic acid-functionalized materials, such as covalent organic frameworks (COFs), have been developed as highly effective adsorbents for the simultaneous removal of multiple heavy metal ions, including Cd(II), Cu(II), Pb(II), Ni(II), and Zn(II), from aqueous solutions. rsc.org These materials offer high adsorption capacities and can be reused, making them a promising option for wastewater treatment. rsc.org

| Material/Compound | Application | Target Metals | Key Finding | Reference |

| 8-Mercaptoquinoline-5-sulfonic acid | Chelation | Lead(II) | Strong complex formation | |

| 8-Hydroxyquinoline-5-sulfonic acid on cellulose | Preconcentration | Rare earth elements | Effective preconcentration from seawater | researchgate.net |

| Sulfonic acid-functionalized COF | Remediation/Adsorption | Cd(II), Cu(II), Pb(II), Ni(II), Zn(II) | High and simultaneous removal capacity | rsc.org |

Development of Green Corrosion Inhibitors for Industrial Systems

Quinoline derivatives, including those containing thiol and sulfonic acid groups, have emerged as effective and environmentally friendly ("green") corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netdntb.gov.uaresearchgate.net Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption occurs through the heteroatoms (N, S) and the π-electrons of the quinoline ring. researchgate.net

Studies have demonstrated that the inhibition efficiency of quinoline derivatives can be very high, often exceeding 90%. researchgate.netbiointerfaceresearch.com The performance can be influenced by the concentration of the inhibitor, the temperature, and the specific substituents on the quinoline structure. researchgate.netijcsi.pro For instance, a study on mercapto-quinoline Schiff bases used density functional theory (DFT) and molecular dynamics simulations to understand the relationship between the molecular structure and the inhibition efficiency, confirming a strong adsorption on the metal surface. researchgate.net Another investigation focused on quinoline-8-sulphonyl chloride as a corrosion inhibitor for mild steel in an acidic medium, further highlighting the role of the sulfonyl group in this application. dntb.gov.ua

These compounds are considered "green" because they are often less toxic and more biodegradable than traditional corrosion inhibitors. nih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Mechanism | Reference |

| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile | Mild Steel | 1 M HCl | 98.09% at 150 mg/L | Adsorption, Mixed-type inhibition | researchgate.net |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4% at 500 ppm | Adsorption | biointerfaceresearch.com |

| Mercapto-quinoline Schiff base | Mild Steel | Acidic | High | Strong adsorption on metal surface | researchgate.net |

| Quinoline-8-sulphonyl chloride | Mild Steel | Acidic chloride solution | Effective inhibition | Surface protection | dntb.gov.ua |

Future Research Directions and Unexplored Avenues for 5 Mercaptoquinoline 8 Sulfonic Acid

Novel Synthetic Routes and Sustainable Production Methods

Current synthetic methodologies for quinoline (B57606) derivatives often involve harsh conditions, expensive catalysts, and the use of hazardous solvents. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes for 5-Mercaptoquinoline-8-sulfonic acid.

Key Research Objectives:

Green Catalyst Development: Investigation into the use of reusable, solid acid catalysts, such as silica-based sulfonic acids (SiO₂–Pr–SO₃H) or p-toluenesulfonic acid (p-TSA), could offer an eco-friendly alternative to traditional acid catalysts. tandfonline.comresearchgate.net These catalysts have shown success in the synthesis of other quinoline derivatives, often under solvent-free conditions or in green solvents like water. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comheteroletters.org A focused study on adapting microwave-assisted protocols for the key synthetic steps in the production of this compound could lead to more efficient processes. tandfonline.comheteroletters.org For instance, the sulfonation of 8-mercaptoquinoline (B1208045) or the introduction of the mercapto group onto a pre-sulfonated quinoline could be optimized under microwave conditions.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where multiple chemical transformations occur sequentially in a single reaction vessel would significantly improve process efficiency by reducing the number of intermediate purification steps. tandfonline.com Exploring multi-component reactions using simpler starting materials to construct the this compound scaffold is a key avenue for future synthetic innovation. tandfonline.comresearchgate.net

Table 1: Potential Green Synthetic Approaches

| Synthetic Strategy | Potential Catalyst/Method | Anticipated Advantages | Relevant Precedent |

|---|---|---|---|

| Microwave-Assisted Reaction | Mg(OTf)2.SiO2 | Reduced reaction time, improved yield | Synthesis of quinoline sulfonates heteroletters.org |

| Solvent-Free Synthesis | Silica-based sulfonic acid [SiO2–Pr–SO3H] | Elimination of hazardous organic solvents, operational simplicity | Synthesis of tetrahydroquinoline derivatives tandfonline.com |

| Aqueous Phase Synthesis | p-Toluenesulfonic acid [p-TSA] | Use of water as a green solvent, cost-effective | Synthesis of pyrimido[4,5-b]quinolones tandfonline.com |

Advanced Functional Materials Development Based on this compound

The dual functionality of this compound makes it an excellent building block for novel functional materials. The mercapto group can act as a strong ligand for a wide range of metal ions, while the sulfonic acid group can enhance solubility or serve as an anchoring point to various substrates.

Potential Material Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the mercapto and quinoline nitrogen groups to coordinate with metal centers could be exploited to synthesize new coordination polymers or MOFs. These materials could exhibit interesting catalytic, sensing, or gas sorption properties. Research into S-functionalized catechols has already demonstrated their promise as chelating ligands for creating polynuclear compounds and coordination polymers. mdpi.com

Functionalized Substrates for Ion Separation: Immobilizing this compound onto solid supports like cellulose (B213188), silica (B1680970) gel, or polymer resins could create highly selective materials for solid-phase extraction (SPE). A similar compound, 8-hydroxyquinoline-5-sulfonic acid, has been linked to cellulose to create columns for the retention and preconcentration of rare earth elements from aqueous solutions. rsc.org This suggests a direct path for developing materials to capture heavy metals or precious metals for environmental remediation or resource recovery.

Catalyst Development: Metal complexes of quinoline derivatives are known to have catalytic activity. researchgate.net Future work could focus on synthesizing and characterizing metal complexes of this compound and evaluating their performance as catalysts in organic synthesis, for example, in cross-coupling reactions or oxidation processes.

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

While related quinoline compounds exhibit a range of biological activities, the specific mechanisms of this compound are largely unknown. Future research should employ modern biochemical and molecular biology techniques to understand its interactions with biological systems.

Research Directions:

Enzyme Inhibition Studies: Many bioactive molecules function by inhibiting specific enzymes. For example, 8-hydroxyquinolines have been shown to inhibit RNA-dependent DNA polymerase. asm.org A systematic screening of this compound against a panel of key enzymes, such as kinases, proteases, or polymerases, could identify specific biological targets.

Target Identification using "-Omics" Approaches: Advanced techniques such as proteomics and transcriptomics can provide a global view of cellular changes upon treatment with the compound. By analyzing changes in protein expression or gene transcription, it may be possible to identify the specific cellular pathways and molecular targets affected by this compound, revealing its mechanism of action in potential anticancer or antimicrobial applications. bac-lac.gc.ca

Integration of Theoretical and Experimental Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. Integrating theoretical modeling with experimental validation is a crucial future direction.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound. researchgate.netacs.org This allows for the prediction of key properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and reactivity descriptors (e.g., hardness, electronegativity). researchgate.net These parameters can help predict the molecule's reactivity, stability, and the nature of its interaction with metal ions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interaction with other entities, such as metal surfaces or the active sites of proteins. researchgate.net This approach can be used to calculate adsorption energies on different materials, predicting its potential as a corrosion inhibitor, or to simulate its binding affinity and conformation within a biological target. researchgate.netacs.org

Predictive Model Development: By correlating theoretical predictions with experimental results (e.g., chelation strength, inhibition efficiency, biological activity), robust predictive models can be developed. These models would enable the in silico design of new derivatives of this compound with enhanced properties for specific applications, reducing the need for extensive trial-and-error synthesis and testing.

Table 2: Theoretical Modeling for Property Prediction

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, Mulliken charges, Reactivity descriptors | Corrosion inhibition, Catalysis, Sensor design |

| Molecular Dynamics (MD) | Adsorption energies, Binding affinities, Conformational analysis | Materials science, Drug discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Antimicrobial/Anticancer drug development |

Emerging Applications in Analytical and Environmental Chemistry

The unique chelation properties of the mercaptoquinoline core, combined with the solubility conferred by the sulfonic acid group, make this molecule a prime candidate for development in analytical and environmental sciences.

Unexplored Opportunities:

Selective Metal Ion Sensors: The compound could be developed as a chromogenic or fluorogenic sensor for specific metal ions. Upon chelation with a target metal, a change in the molecule's absorption or fluorescence spectrum could provide a quantitative analytical signal. The development of fluorescent probes for detecting ions is a major area of current research. svnit.ac.in

Advanced Sorbents for Sample Preconcentration: Building on work with related compounds, this compound could be used to create sorbents for the selective preconcentration of trace and ultra-trace metals from complex matrices like seawater, industrial wastewater, or biological fluids. rsc.org This would enable more sensitive and accurate analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). rsc.org

Metal Speciation Analysis: The reactivity of the mercapto group could be exploited for the speciation of different oxidation states of metals in environmental samples. For example, 8-mercaptoquinoline has been used for the selective extraction and speciation of vanadium (IV) and (V). rsc.org A similar methodology could be developed using this compound for other environmentally relevant metals.

Q & A

Q. What are the critical considerations for synthesizing 5-Mercaptoquinoline-8-sulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves sulfonation and mercapto-group introduction. Key steps include:

- Sulfonation : Controlled sulfonation of quinoline derivatives under acidic conditions (e.g., H₂SO₄) at elevated temperatures (~150–200°C) to introduce the sulfonic acid group at position 7.

- Mercapto Functionalization : Thiolation via nucleophilic substitution or reduction of disulfide intermediates.

- Purification : Column chromatography (e.g., silica gel, eluent: methanol/chloroform) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Purity is validated via HPLC (≥98% purity) and melting point consistency (>300°C) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer :

- FT-IR : Confirm sulfonic acid (-SO₃H) via S=O stretching (1050–1200 cm⁻¹) and thiol (-SH) via S-H stretch (~2550 cm⁻¹).

- NMR :

- ¹H NMR : Aromatic protons in quinoline ring (δ 7.5–9.0 ppm); absence of hydroxyquinoline signals (δ 10–12 ppm for -OH) distinguishes it from 8-Hydroxyquinoline derivatives.

- ¹³C NMR : Sulfonic acid carbon at ~110–120 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 225.221 (C₉H₇NO₄S) .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

- Methodological Answer :

- Aqueous Solubility : High solubility in water due to polar sulfonic acid group; log₁₀ solubility ≈ -1.2 (pH 7).

- Organic Solvents : Limited solubility in non-polar solvents (e.g., hexane, chloroform); moderate solubility in DMSO or methanol.

- pH Dependency : Solubility decreases in acidic media (protonation of -SO₃H) and increases in alkaline conditions (deprotonation) .

Advanced Research Questions

Q. How do competing coordination modes of this compound influence its metal-chelating efficiency?

- Methodological Answer : The compound acts as a tridentate ligand via sulfonic oxygen, thiol sulfur, and quinoline nitrogen. Key considerations:

- pH-Dependent Binding : At pH < 4, sulfonic group protonation reduces coordination, favoring thiol-metal bonds. At pH > 7, sulfonate and deprotonated thiol enhance chelation.

- Competing Ligands : Presence of EDTA or citrate can displace the ligand, requiring competitive titration (e.g., UV-Vis monitoring at λ = 320 nm).

- Stability Constants : Log K values for Fe³+ (~12.5) and Cu²+ (~10.2) demonstrate selectivity .

Q. What experimental strategies resolve contradictions in reported redox behavior of this compound?

- Methodological Answer : Discrepancies in redox potentials arise from solvent effects and impurities. Mitigation approaches:

- Controlled Atmosphere : Perform cyclic voltammetry under inert gas (N₂/Ar) to prevent thiol oxidation.

- Reference Electrodes : Use Ag/AgCl (3M KCl) for consistency.

- Impurity Screening : Pre-electrolysis (potentiostatic conditioning) to remove trace metals.

- Data Reproducibility : Cross-validate with ESR spectroscopy to detect radical intermediates .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to assess frontier orbitals (HOMO-LUMO gap ~4.2 eV) and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior.

- Reactivity Descriptors : Fukui indices identify sulfur and nitrogen as reactive centers for electrophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.